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molecular formula C10H12O4 B8517452 3,4-Dimethoxy-5-methylbenzoic acid CAS No. 80547-77-9

3,4-Dimethoxy-5-methylbenzoic acid

Cat. No. B8517452
M. Wt: 196.20 g/mol
InChI Key: MAXXOQSMNKFVRB-UHFFFAOYSA-N
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Patent
US07696195B2

Procedure details

Under a nitrogen atmosphere 50.0 g (0.25 mol) 3,4-dimethoxy-5-methyl-benzoic acid and 170 g pyridine-hydrochloride were stirred for 2 h at a bath temperature of 160° C. The reaction mixture was poured onto 1 L citric acid solution and extracted with 1 L EtOAc. The organic phase was washed with 1 L water, dried and evaporated down i.vac.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:14])[C:11]=1[O:12]C)[C:6]([OH:8])=[O:7].Cl.N1C=CC=CC=1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>>[OH:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([CH3:14])[C:11]=1[OH:12])[C:6]([OH:8])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C(C(=O)O)C=C(C1OC)C
Name
Quantity
170 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with 1 L EtOAc
WASH
Type
WASH
Details
The organic phase was washed with 1 L water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated down i.vac

Outcomes

Product
Name
Type
Smiles
OC=1C=C(C(=O)O)C=C(C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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